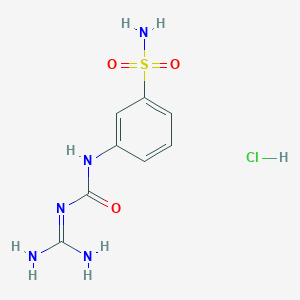
1-Amidino-3-(3-sulfamoylphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Amidino-3-(3-sulfamoylphenyl)urea, also known as SAHA or Vorinostat, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. SAHA belongs to the class of histone deacetylase inhibitors (HDACi), which are known to regulate gene expression and play a critical role in various cellular processes.
作用机制
1-Amidino-3-(3-sulfamoylphenyl)urea exerts its effects by inhibiting HDAC enzymes, which remove acetyl groups from histone proteins and other non-histone proteins, leading to altered gene expression. By inhibiting HDAC enzymes, 1-Amidino-3-(3-sulfamoylphenyl)urea leads to an accumulation of acetylated histones and other proteins, resulting in altered gene expression patterns. This altered gene expression can lead to cell cycle arrest, apoptosis, and differentiation in cancer cells, as well as activation of latent HIV virus and enhanced cognitive function.
Biochemical and Physiological Effects:
1-Amidino-3-(3-sulfamoylphenyl)urea has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, activate latent HIV virus, and enhance cognitive function in neurodegenerative disorders. 1-Amidino-3-(3-sulfamoylphenyl)urea also has immunomodulatory effects, which make it a potential candidate for the treatment of autoimmune diseases.
实验室实验的优点和局限性
1-Amidino-3-(3-sulfamoylphenyl)urea has several advantages for lab experiments, including its high yield and purity in synthesis, its ability to inhibit HDAC enzymes, and its potential therapeutic applications in various diseases. However, 1-Amidino-3-(3-sulfamoylphenyl)urea also has some limitations, including its potential toxicity and off-target effects, which should be carefully evaluated in preclinical and clinical studies.
未来方向
For 1-Amidino-3-(3-sulfamoylphenyl)urea research include the development of more potent and selective HDAC inhibitors, the identification of biomarkers for patient selection and monitoring, and the expansion of 1-Amidino-3-(3-sulfamoylphenyl)urea research to other diseases.
合成方法
The synthesis of 1-Amidino-3-(3-sulfamoylphenyl)urea involves the condensation of 3-aminophenylsulfonamide with cyanic acid, followed by the reaction of the resulting intermediate with 3-isocyanatobenzoyl chloride. 1-Amidino-3-(3-sulfamoylphenyl)urea can be synthesized in a few steps with high yield and purity, making it an attractive compound for research purposes.
科学研究应用
1-Amidino-3-(3-sulfamoylphenyl)urea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, HIV, and neurodegenerative disorders. 1-Amidino-3-(3-sulfamoylphenyl)urea has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. It also has immunomodulatory effects, which make it a potential candidate for the treatment of autoimmune diseases. In HIV, 1-Amidino-3-(3-sulfamoylphenyl)urea has been shown to activate latent virus and sensitize infected cells to antiretroviral therapy. In neurodegenerative disorders, 1-Amidino-3-(3-sulfamoylphenyl)urea has been shown to enhance memory and cognitive function.
属性
CAS 编号 |
121325-65-3 |
|---|---|
产品名称 |
1-Amidino-3-(3-sulfamoylphenyl)urea |
分子式 |
C8H12ClN5O3S |
分子量 |
293.73 g/mol |
IUPAC 名称 |
1-(diaminomethylidene)-3-(3-sulfamoylphenyl)urea;hydrochloride |
InChI |
InChI=1S/C8H11N5O3S.ClH/c9-7(10)13-8(14)12-5-2-1-3-6(4-5)17(11,15)16;/h1-4H,(H2,11,15,16)(H5,9,10,12,13,14);1H |
InChI 键 |
WBKCQAKSCJPDNU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)NC(=O)N=C(N)N.Cl |
规范 SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)NC(=O)N=C(N)N.Cl |
同义词 |
1-(diaminomethylene)-3-(3-sulfamoylphenyl)uronium chloride 1-amidino-3-(3-sulfamoylphenyl)urea ASPU |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



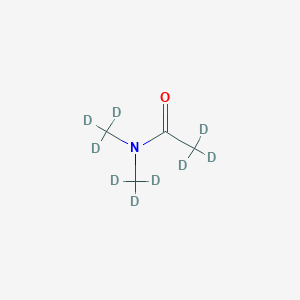
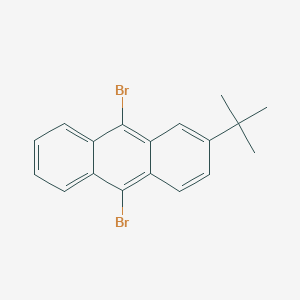
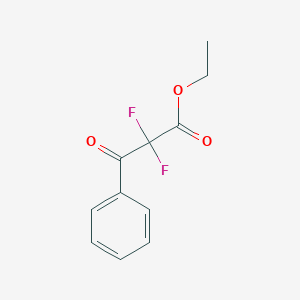
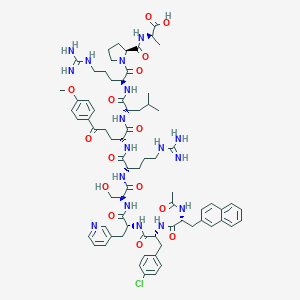

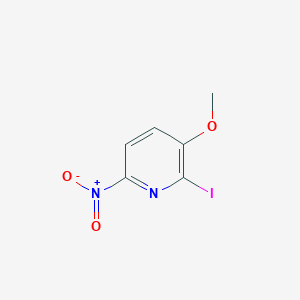
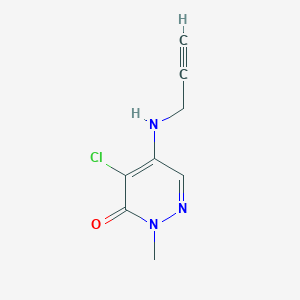
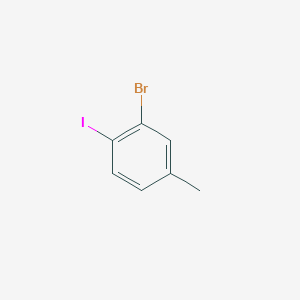

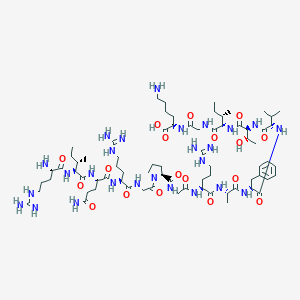

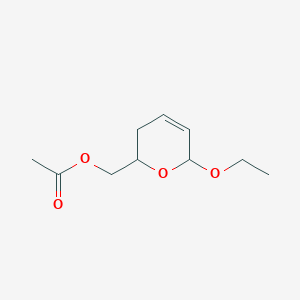
![Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate](/img/structure/B47847.png)
